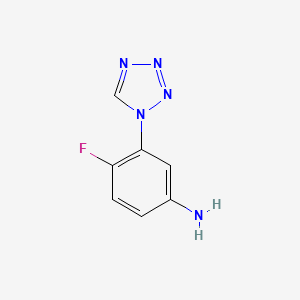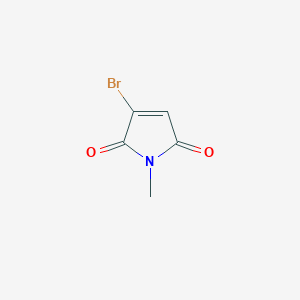
4-fluoro-3-(1H-tetrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C7H6FN5 It is characterized by the presence of a fluorine atom, a tetrazole ring, and an aniline group
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity, suggesting potential targets could be bacterial enzymes or proteins .
Mode of Action
This interaction could inhibit the activity of the target, leading to the observed effects .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that it may lead to the death of bacterial cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-(1H-tetrazol-1-yl)aniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
One common synthetic route includes the reaction of 4-fluoroaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.
Chemical Reactions Analysis
4-fluoro-3-(1H-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include sodium azide, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-3-(1H-tetrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
4-fluoro-3-(1H-tetrazol-1-yl)aniline can be compared with other similar compounds, such as:
3-fluoro-4-(1H-tetrazol-1-yl)aniline: Similar structure but with different positioning of the fluorine and tetrazole groups.
4-(1H-tetrazol-1-yl)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSODQMGPYLMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N2C=NN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587969 |
Source


|
| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-65-8 |
Source


|
| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)










